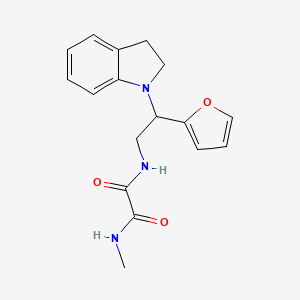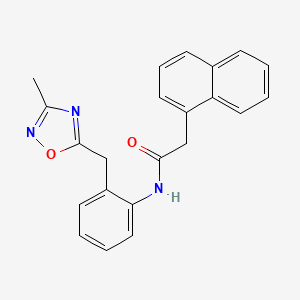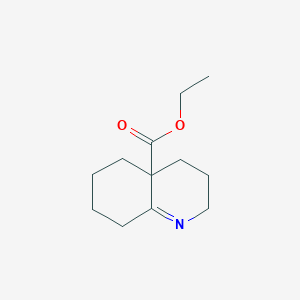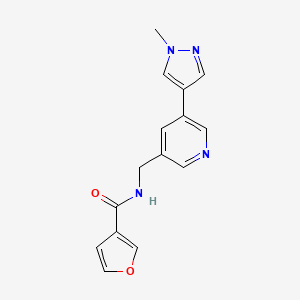![molecular formula C20H21N5O3 B2685336 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 919041-43-3](/img/structure/B2685336.png)
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH-58261, is a potent and selective adenosine A2A receptor antagonist. It has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione acts as an antagonist at the adenosine A2A receptor, which is a G protein-coupled receptor that is highly expressed in the brain, heart, and immune system. By blocking the activity of this receptor, this compound can modulate the activity of various signaling pathways, including the cAMP-PKA pathway, the ERK1/2 pathway, and the PI3K-Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the reduction of ischemia-reperfusion injury in the heart. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in the treatment of autoimmune diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione in lab experiments is its high selectivity and potency as an adenosine A2A receptor antagonist. This allows for precise modulation of the activity of this receptor, without affecting other signaling pathways. However, one limitation of using this compound is its relatively high cost and limited availability, which may restrict its use in certain research settings.
Orientations Futures
There are several future directions for the study of 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione, including:
1. Investigation of its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Exploration of its anti-inflammatory and immunomodulatory effects, and their potential applications in the treatment of autoimmune diseases and cancer.
3. Development of new synthetic methods for the production of this compound, to increase its availability and reduce its cost.
4. Investigation of its potential interactions with other signaling pathways, and their implications for its therapeutic applications.
5. Exploration of its potential applications in the field of regenerative medicine, particularly in the context of tissue repair and regeneration.
In conclusion, this compound is a potent and selective adenosine A2A receptor antagonist that has been extensively studied for its potential applications in various scientific research fields. Its precise modulation of the activity of this receptor, along with its biochemical and physiological effects, make it a valuable pharmacological tool for investigating various signaling pathways and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione involves the condensation of 2-cyano-4,6-dimethylimidazole with 1-phenylethylamine, followed by the reaction of the resulting intermediate with 2-bromoacetylacetone. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione has been widely used as a pharmacological tool in various scientific research fields, including neuroscience, cardiovascular research, and cancer research. It has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and acetylcholine, and to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-10-23-16-17(22(4)20(28)24(18(16)27)11-13(2)26)21-19(23)25(12)14(3)15-8-6-5-7-9-15/h5-10,14H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDZEJSJYRLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)
![4-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2685254.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)
![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)


![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685268.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2685272.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2685274.png)

